1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone
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Overview
Description
1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenyl ring and a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone typically involves the reaction of a phenyl-substituted ethanone with a 1,3-dioxane derivative. One common method includes the use of Grignard reagents, where (1,3-dioxan-2-ylethyl)magnesium bromide reacts with a trifluoromethyl ketone under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl and dioxane rings contribute to its binding affinity with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1,3-Dioxanes: Compounds with similar dioxane rings but different substituents.
1,3-Dioxolanes: Analogous compounds with a dioxolane ring instead of a dioxane ring.
Trifluoromethyl Ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.
Uniqueness: 1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone is unique due to its combination of a trifluoromethyl group, phenyl ring, and dioxane ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
886370-24-7 |
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Molecular Formula |
C14H15F3O3 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[2-[2-(1,3-dioxan-2-yl)ethyl]phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)13(18)11-5-2-1-4-10(11)6-7-12-19-8-3-9-20-12/h1-2,4-5,12H,3,6-9H2 |
InChI Key |
IPNVVKFKJWDSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2=CC=CC=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
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